molecular formula C47H63ClN2O8 B15073393 N,N'-bis-(propargyl-PEG4)-Cy5 (chloride)

N,N'-bis-(propargyl-PEG4)-Cy5 (chloride)

Cat. No.: B15073393
M. Wt: 819.5 g/mol
InChI Key: FJFLIVHAHJSGKV-UHFFFAOYSA-M
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Description

N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of various bioconjugates and fluorescent probes. The compound contains a Cy5 fluorophore, which is commonly used in fluorescence imaging and labeling applications due to its high quantum yield and photostability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) typically involves the following steps:

    Preparation of PEG4 Linker: The PEG4 linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce propargyl groups at both ends.

    Attachment of Cy5 Fluorophore: The Cy5 fluorophore is then conjugated to the PEG4 linker through a series of coupling reactions, often involving the use of activating agents such as EDC or HATU.

    Purification: The final product is purified using techniques such as column chromatography or HPLC to ensure high purity.

Industrial Production Methods

Industrial production of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of PEG4 linker and Cy5 fluorophore are synthesized and stored.

    Automated Coupling: Automated systems are used to couple the PEG4 linker with the Cy5 fluorophore efficiently.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

    Nucleophiles: Various nucleophiles can be used to substitute the chloride ion in the compound.

Major Products

    Triazole-Linked Conjugates: Formed through CuAAC reactions.

    Substituted Derivatives: Formed through substitution reactions involving the chloride ion.

Scientific Research Applications

N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) involves:

    Fluorescence Emission: The Cy5 fluorophore emits fluorescence upon excitation, allowing for imaging and detection.

    Bioconjugation: The PEG4 linker facilitates the conjugation of the compound to various biomolecules, enhancing their solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) is unique due to its combination of a PEG4 linker and a Cy5 fluorophore, providing both high solubility and strong fluorescence. This makes it particularly useful in applications requiring both properties, such as in vivo imaging and bioconjugation.

Properties

Molecular Formula

C47H63ClN2O8

Molecular Weight

819.5 g/mol

IUPAC Name

2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride

InChI

InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1

InChI Key

FJFLIVHAHJSGKV-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-]

Origin of Product

United States

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